

# Indole-7-carboxylic acid physical and chemical properties

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## Compound of Interest

Compound Name: *Indole-7-carboxylic acid*

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## An In-depth Technical Guide to Indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **indole-7-carboxylic acid**. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of key experimental and logical workflows relevant to its application in research and drug development.

## Core Physical and Chemical Properties

**Indole-7-carboxylic acid** is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules.<sup>[1]</sup> Its unique structure allows for diverse functionalization, making it a key intermediate in medicinal chemistry.

Table 1: Physical Properties of **Indole-7-carboxylic Acid**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	161.16 g/mol	<a href="#">[2]</a>
Appearance	White to Gray to Brown powder/crystal	<a href="#">[1]</a>
Melting Point	202 °C	<a href="#">[1]</a>
Boiling Point	419.6 ± 18.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.408 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Water Solubility	Soluble	<a href="#">[1]</a>

Table 2: Chemical and Spectroscopic Properties of **Indole-7-carboxylic Acid**

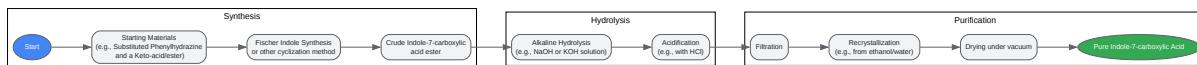
Property	Value	Source
IUPAC Name	1H-indole-7-carboxylic acid	<a href="#">[2]</a>
CAS Number	1670-83-3	<a href="#">[2]</a>
pKa	4.55 ± 0.10 (Predicted)	<a href="#">[1]</a>
<sup>1</sup> H NMR	See detailed protocol below	
<sup>13</sup> C NMR	See detailed protocol below	
IR Spectroscopy	See detailed protocol below	
Mass Spectrometry	See detailed protocol below	

## Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **indole-7-carboxylic acid**.

A common route for the synthesis of indole derivatives is the Fischer indole synthesis. A more specific method for a substituted indole-2-carboxylic acid involves the hydrolysis of its ester,

which can be adapted. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid involves the hydrolysis of its ethyl ester using a potassium hydroxide solution.[3] A general workflow for synthesizing and purifying **indole-7-carboxylic acid** is illustrated below.



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### General Synthesis and Purification Workflow for Indole Carboxylic Acids.

Protocol for Hydrolysis of an Indole Ester to **Indole-7-carboxylic Acid** (Adapted):

- Dissolution: Dissolve the crude **indole-7-carboxylic acid** ester in a suitable alcohol (e.g., ethanol).
- Hydrolysis: Add an aqueous solution of a base, such as 10% potassium hydroxide, to the ester solution.[3]
- Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Isolation of Crude Acid:
  - If a solid precipitates, filter the mixture.
  - Dissolve the solid in water.
  - For decolorization, activated carbon can be added, and the solution refluxed, followed by filtration.
- Acidification: Acidify the aqueous solution with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the carboxylic acid.[3]

- Purification:
  - Filter the precipitated solid.
  - Wash the solid with cold water.
  - Dry the purified **indole-7-carboxylic acid** under a vacuum.[3]

Solid carboxylic acids can be effectively purified by recrystallization from appropriate solvents such as ethanol, aqueous ethanol, or toluene.[4]

#### General Protocol:

- Dissolve the crude **indole-7-carboxylic acid** in a minimum amount of a hot solvent.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under a vacuum.

#### 2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **indole-7-carboxylic acid**.

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

#### <sup>1</sup>H NMR Spectroscopy:

- The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm.[5]
- The N-H proton of the indole ring also gives a characteristic signal.
- The aromatic protons on the indole ring will show characteristic splitting patterns in the aromatic region (approximately 7-8.5 ppm).

#### <sup>13</sup>C NMR Spectroscopy:

- The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm. [5]
- The carbons of the indole ring will have distinct chemical shifts that can be assigned based on established data for indole derivatives.[6]

#### 2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

##### Sample Preparation:

- For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

##### Expected Characteristic Absorptions:

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500  $\text{cm}^{-1}$ .
- N-H Stretch (Indole): A peak around 3400  $\text{cm}^{-1}$  is characteristic of the N-H bond in the indole ring.[7]
- C=O Stretch (Carbonyl): A strong absorption band should appear between 1760 and 1690  $\text{cm}^{-1}$ .
- C=C Stretch (Aromatic): Peaks in the 1600-1450  $\text{cm}^{-1}$  region are indicative of the aromatic rings.[7]

- C-O Stretch: A band in the  $1320\text{-}1210\text{ cm}^{-1}$  region corresponds to the C-O single bond.

### 2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation and Analysis:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- The sample is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[8][9]
- The analysis can be performed in either positive or negative ion mode. For carboxylic acids, negative ion mode ( $[\text{M}-\text{H}]^-$ ) is often effective.[10]

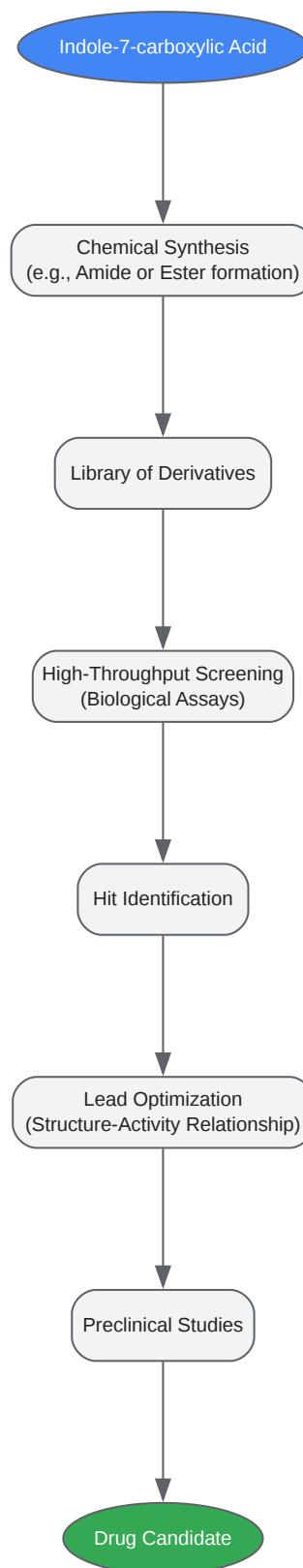
Expected Results:

- The molecular ion peak corresponding to the exact mass of **indole-7-carboxylic acid** ( $\text{C}_9\text{H}_7\text{NO}_2$ ) should be observed.
- Characteristic fragmentation patterns can provide further structural confirmation.

## Application in Drug Discovery

Indole carboxylic acids are recognized as important scaffolds in drug discovery due to their diverse biological activities.[11] They can serve as starting materials for the synthesis of more complex molecules with therapeutic potential, such as anticancer or antiviral agents.[12][13][14][15]

The general workflow for utilizing **indole-7-carboxylic acid** in a drug discovery program is outlined below.



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Logical Workflow for **Indole-7-carboxylic Acid** in Drug Discovery.

This workflow highlights the journey from a basic building block like **indole-7-carboxylic acid** to a potential drug candidate through systematic chemical modification and biological evaluation. The carboxylic acid moiety provides a convenient handle for creating a diverse library of derivatives, for example, through amide bond formation with various amines.<sup>[12]</sup> These derivatives can then be screened for desired biological activities, and promising "hits" can be further optimized to improve their potency, selectivity, and pharmacokinetic properties.

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